molecular formula C8H7N3O2 B1359199 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 1138444-24-2

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B1359199
CAS No.: 1138444-24-2
M. Wt: 177.16 g/mol
InChI Key: GPELOYZLVAHJOP-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2) is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol . The compound is characterized by a methyl group at the 3-position of the imidazole ring and a carboxylic acid group at the 6-position of the pyridine ring.

The compound is primarily utilized in pharmaceutical research, particularly as a retinoid X receptor (RXR) partial agonist. Derivatives of this scaffold have shown reduced teratogenicity compared to full agonists like bexarotene, making them promising candidates for clinical development .

Properties

IUPAC Name

3-methylimidazo[4,5-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-4-10-6-2-5(8(12)13)3-9-7(6)11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPELOYZLVAHJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629482
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-24-2
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the nucleophilic substitution of halogen in the pyridine ring, followed by reduction of the nitro group to form 2,3-diaminopyridine. The cyclization is then achieved using carboxylic acid derivatives as sources of the one-carbon fragment .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions and high-pressure hydrogenation. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied for its applications in several domains:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, certain derivatives have shown selective inhibition of Aurora kinases, which are critical for cell cycle regulation. A study reported that specific modifications to the molecular structure enhanced binding affinity to target proteins involved in tumor progression, leading to increased cytotoxicity against cancer cells .
  • Neurological Disorders : The compound acts as a positive allosteric modulator of GABA A receptors, enhancing inhibitory neurotransmission in the central nervous system. This mechanism suggests potential therapeutic applications in treating anxiety and other neurological disorders .

Biochemistry

  • Enzyme Inhibition : 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid has been investigated for its ability to inhibit various enzymes. It has shown activity against aromatase, an enzyme involved in estrogen biosynthesis, indicating potential applications in hormone-related cancers .
  • Cell Signaling Pathways : The compound influences critical cellular pathways such as NF-kappaB and JAK/STAT signaling pathways, which are involved in inflammation and immune responses. This modulation can have implications for developing anti-inflammatory drugs .

Industrial Applications

  • Agrochemicals : The compound's unique properties make it suitable for developing agrochemicals that enhance crop resilience against pests and diseases .
  • Materials Science : Its functional groups allow for further derivatization, making it a versatile building block for synthesizing complex organic materials with specific properties .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of imidazo[4,5-b]pyridine derivatives. Specific structural modifications were found to enhance binding affinity to proteins involved in tumor progression. Compounds with a spirocyclic structure demonstrated improved interactions leading to increased cytotoxicity against cancer cells .

Case Study 2: Aurora Kinase Selectivity

Research focused on designing selective Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine framework revealed several compounds with high selectivity for Aurora-A over Aurora-B. These findings suggest promising applications in targeted cancer therapies where Aurora-A plays a critical role in mitotic regulation .

Mechanism of Action

The mechanism of action of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it has been shown to influence GABA A receptors and proton pumps, affecting cellular pathways involved in neurotransmission and gastric acid secretion .

Comparison with Similar Compounds

5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid

  • Structure: Features amino and dimethyl substituents on the imidazole ring.
  • Applications : Used in synthesizing heterocyclic systems with biological activity, such as kinase inhibitors .

6-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid

  • Structure : Methoxy group at the 6-position and carboxylic acid at the 5-position.
  • Applications : Explored as a building block in antiviral and anticancer agents .
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid C₈H₇N₃O₂ 177.16 1138444-24-2 Methyl at C3, carboxylic acid at C6
5-Amino-2,3-dimethyl derivative C₉H₁₁N₅O₂ 221.21 N/A Amino and dimethyl groups
6-Methoxy derivative C₈H₇N₃O₃ 193.16 1820613-55-5 Methoxy at C6

Carbonitrile Derivatives

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS: 1186310-93-9)

  • Structure: Replaces the carboxylic acid with a cyano group (-CN).
  • Properties: Enhanced electrophilicity due to the electron-withdrawing cyano group, enabling nucleophilic substitution reactions.
  • Applications : Intermediate in medicinal chemistry for synthesizing kinase inhibitors and antimicrobial agents .
Property 3-Methyl-6-carboxylic Acid 3-Methyl-6-carbonitrile
Reactivity Acid-base interactions Nucleophilic substitutions
Solubility Moderate in polar solvents Low in aqueous media
Bioactivity RXR partial agonist Kinase inhibition

Amino-Substituted and Carcinogenic Analogs

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

  • Structure: Phenyl and methyl substituents with an amino group.
  • Properties: Carcinogenic heterocyclic amine formed in cooked meats.
  • Mechanism: Forms DNA adducts via guanine binding, inducing colon and mammary carcinomas in rodents .

N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic Acid

  • Structure : Oxo group and succinamic acid side chain.

Pharmacological Activity Comparison

  • This compound : Acts as an RXR partial agonist with reduced teratogenicity in zebrafish models, making it suitable for metabolic disease therapeutics .
  • Carbonitrile Derivative : Lacks carboxylic acid bioactivity but serves as a versatile synthetic intermediate .

Biological Activity

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and implications for therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an imidazole ring fused with a pyridine moiety, characterized by the following molecular formula:

Property Details
Molecular FormulaC₉H₈N₄O₂
Molecular WeightApproximately 192.175 g/mol
Core StructureFused imidazole and pyridine rings

This compound exhibits its biological activity through various mechanisms:

  • Receptor Interaction : It acts as an antagonist for several biological receptors, influencing pathways related to cancer cell proliferation and immune responses .
  • Enzyme Modulation : The compound has been identified as a positive allosteric modulator of GABA A receptors, enhancing inhibitory neurotransmission in the central nervous system.
  • Signal Pathway Regulation : It modulates critical signaling pathways such as NF-kappaB, which is involved in inflammation and immune responses .

Anticancer Properties

Research indicates that this compound has significant antiproliferative effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Activity
LN-229 (Glioblastoma)0.4Strong antiproliferative effect
HCT-116 (Colorectal Carcinoma)0.7Moderate activity
A549 (Lung Carcinoma)0.18Effective growth inhibition

In a study, the compound showed enhanced sensitivity when combined with PARP inhibitors in breast cancer treatment, indicating its potential as an adjunctive therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound can selectively inhibit cancer cell proliferation while showing minimal toxicity to normal cells. For instance, bromo-substituted derivatives displayed IC₅₀ values significantly lower than unsubstituted analogs .
  • Inflammation Modulation : The compound has been shown to reduce inflammatory responses in human retinal pigment epithelial cells, suggesting a role in treating inflammatory diseases . The modulation of transcription factors such as Nrf2 and NF-kB was noted as a key mechanism.
  • Combination Therapies : Studies involving combination therapies with established chemotherapeutics have revealed synergistic effects, enhancing the overall efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. How can I synthesize 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid with high purity, and what analytical methods are recommended for verification?

  • Methodological Answer :

  • Synthesis : Use a multi-step approach starting from imidazo[4,5-b]pyridine derivatives, employing alkylation at the N3 position with methyl iodide under inert conditions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization from ethanol/water mixtures .
  • Verification : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and structural integrity using 1H^1H-NMR (DMSO-d6, δ 8.5–7.2 ppm for aromatic protons) and HRMS (ESI+) .
  • Note : Commercial suppliers like Sigma-Aldrich do not provide analytical certificates for early-discovery compounds; independent validation is critical .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent oxidation or hydrolysis .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before incineration .
  • Emergency Response : For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous washdowns due to potential environmental toxicity .

Q. How do I distinguish this compound from structurally similar imidazo-pyridine derivatives (e.g., 6-bromo-3H-imidazo[4,5-b]pyridine)?

  • Methodological Answer :

  • Chromatographic Differentiation : Use reverse-phase HPLC with a phenyl-hexyl column to resolve subtle polarity differences .
  • Spectroscopic Analysis : Compare 13C^{13}C-NMR spectra; the carboxylic acid group (C6) shows a distinct carbonyl signal at ~170 ppm, absent in brominated analogs .
  • Mass Spectrometry : The molecular ion peak (M+H+^+) at m/z 192.07 distinguishes it from brominated derivatives (m/z 270–275) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the carboxylic acid group (e.g., esterification or amidation)?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (DFT, B3LYP/6-311+G(d,p)) to model transition states and intermediates .
  • ICReDD Framework : Integrate computational predictions with high-throughput screening (e.g., robotic liquid handlers) to validate esterification conditions (e.g., DCC/DMAP in DMF) .
  • Data Feedback : Optimize reaction yields by iterating between experimental results (e.g., 1H^1H-NMR conversion rates) and computational adjustments .

Q. How can I design experiments to study the compound’s bioactivity (e.g., enzyme inhibition) while addressing contradictory data in existing literature?

  • Methodological Answer :

  • Assay Design : Use dose-response curves (0.1–100 µM) in kinase inhibition assays (e.g., JAK2 or EGFR) with ATP-competitive controls .
  • Data Reconciliation : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Structural Insights : Perform molecular docking (AutoDock Vina) to correlate substituent effects (e.g., methyl vs. bromo groups) with activity discrepancies .

Q. What methodologies enable scalable synthesis of this compound for in vivo studies?

  • Methodological Answer :

  • Process Intensification : Use flow chemistry with immobilized catalysts (e.g., Pd/C for decarboxylation steps) to improve throughput .
  • Design of Experiments (DoE) : Apply fractional factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) while minimizing runs .
  • Quality-by-Design (QbD) : Monitor critical quality attributes (CQAs) like particle size (via laser diffraction) and polymorphic stability (PXRD) during scale-up .

Q. How can I resolve contradictory spectral data (e.g., NMR shifts) reported for this compound in different solvents?

  • Methodological Answer :

  • Solvent Effects Analysis : Compare 1H^1H-NMR in DMSO-d6 vs. CDCl3; carboxylic acid proton (δ 12–13 ppm) is solvent-sensitive and may disappear in deuterated methanol due to exchange .
  • Dynamic NMR : Use variable-temperature 1H^1H-NMR to study tautomerization or rotational barriers in imidazo-pyridine systems .
  • Computational Validation : Simulate NMR chemical shifts (GIAO method) in Gaussian 16 to confirm assignments .

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